REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][NH:7][CH:8]=1.CS(O[CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)(=O)=O>CN(C=O)C>[Br:3][C:4]1[CH:8]=[N:7][N:6]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[C:5]=1[CH3:9].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][N:7]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NNC1)C
|
Name
|
|
Quantity
|
73.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then heated to 90° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature over a period of 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
quenched with water (2 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (1500 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×1000 ml), brine (1000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
A purification by flash chromatography on silica gel eluting with 20% ethyl acetate in petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][NH:7][CH:8]=1.CS(O[CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)(=O)=O>CN(C=O)C>[Br:3][C:4]1[CH:8]=[N:7][N:6]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[C:5]=1[CH3:9].[Br:3][C:4]1[C:5]([CH3:9])=[N:6][N:7]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NNC1)C
|
Name
|
|
Quantity
|
73.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then heated to 90° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature over a period of 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
quenched with water (2 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (1500 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×1000 ml), brine (1000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
A purification by flash chromatography on silica gel eluting with 20% ethyl acetate in petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |